1,1-Dibromocyclohexane

Description

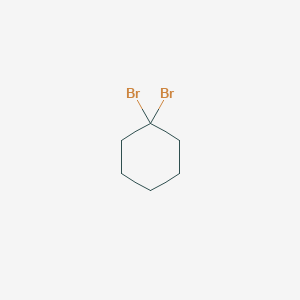

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNYAKOZXVLZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967023 | |

| Record name | 1,1-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52590-61-1 | |

| Record name | Cyclohexane, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052590611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dibromocyclohexane

Direct Halogenation of Cyclohexane (B81311) Derivatives

Direct bromination of cyclohexane can lead to the formation of brominated products, including 1,1-dibromocyclohexane. smolecule.com However, controlling the extent of halogenation is crucial to avoid the formation of polyhalogenated cyclohexanes. google.com

Free Radical Bromination Pathways

The reaction of cyclohexane with bromine in the presence of ultraviolet (UV) light or heat proceeds via a free-radical substitution mechanism. quora.commsu.edu The process is initiated by the homolytic cleavage of the bromine-bromine bond, generating two bromine radicals. quora.com These highly reactive radicals then abstract a hydrogen atom from cyclohexane to form a cyclohexyl radical and hydrogen bromide. quora.comvaia.com The resulting cyclohexyl radical can then react with a molecule of bromine to yield bromocyclohexane (B57405) and a new bromine radical, propagating the chain reaction. quora.com Further reaction of bromocyclohexane under these conditions can lead to the formation of dibrominated products, including this compound, although a mixture of isomers is often obtained. quora.comrsc.org The reaction of bromine with cyclohexane is generally slow in the dark but is accelerated by the presence of light or heat. quora.commsu.edu

| Reactant | Reagent | Conditions | Product(s) | Notes |

| Cyclohexane | Bromine (Br₂) | UV light or heat | Bromocyclohexane, this compound, other polybrominated cyclohexanes | Proceeds via a free-radical chain reaction. quora.comvaia.com |

Non-Radical Bromination Mechanisms (e.g., Gif-Type Chemistry)

Non-radical pathways for the functionalization of saturated hydrocarbons, such as cyclohexane, have been explored using systems like Gif-type chemistry. researchgate.netresearchgate.netacs.org These systems often involve iron complexes and an oxidant, such as hydrogen peroxide, in a pyridine-based solvent. researchgate.netresearchgate.net While primarily investigated for the selective oxidation of alkanes to ketones and alcohols, Gif-type systems can also mediate halogenation reactions. researchgate.netresearchgate.netscispace.com The bromination of saturated hydrocarbons under GoAggIII conditions, a variant of the Gif system, has been proposed to proceed through a non-radical mechanism. researchgate.net This is supported by differences in selectivity and kinetic behavior compared to traditional free-radical bromination. researchgate.net The mechanism is thought to involve the formation of an Fe(V) oxenoid species that inserts into a C-H bond. researchgate.net

| System | Reactants | Key Features | Proposed Mechanism |

| Gif-Type Chemistry | Cyclohexane, Brominating Agent (e.g., CHBr₃) | Utilizes iron catalysts and oxidants. | Proposed to be a non-radical pathway involving an iron-carbon bond intermediate. researchgate.netresearchgate.netpnas.org |

Conversion from Cyclohexanone (B45756) Precursors

Cyclohexanone serves as a versatile starting material for the synthesis of this compound through various functionalization strategies. guidechem.comchemsrc.comrsc.org

Strategies Involving Carbonyl Functionalization (e.g., via cyclohexanone hydrazone or other derivatives)

One effective method involves the conversion of cyclohexanone to its hydrazone derivative, which can then be transformed into this compound. Cyclohexanone reacts with hydrazine (B178648) to form cyclohexanone hydrazone. ontosight.ailibretexts.org This hydrazone can then be treated with appropriate reagents to yield the desired gem-dibromide. For instance, cyclohexanone tosylhydrazone has been used as a precursor in the synthesis of various cyclohexane derivatives. lookchem.com

| Precursor | Reagents | Intermediate | Product |

| Cyclohexanone | Hydrazine (H₂NNH₂) | Cyclohexanone hydrazone | This compound |

| Cyclohexanone | p-Toluenesulfonyl hydrazide | Cyclohexanone tosylhydrazone | This compound |

Generation of Dibromocarbene Intermediates in Synthesis

The generation of dibromocarbene (:CBr₂) and its subsequent reaction with a suitable substrate can be a pathway to form gem-dibromo compounds. While the direct addition of dibromocarbene to a saturated ring like cyclohexane is not a standard method for synthesizing this compound, the generation of dibromocarbene from precursors like bromoform (B151600) (CHBr₃) and a strong base is a well-established method for creating dibromocyclopropanes from alkenes. sioc-journal.cn The application of similar carbene chemistry in the context of cyclohexane derivatives could potentially lead to ring expansion or insertion reactions, although direct synthesis of this compound via this route is not prominently documented. However, recent research has shown the addition of dibromocarbene to bicyclo[1.1.0]butanes as a method to synthesize substituted bicyclo[1.1.1]pentanes. chemrxiv.org

Transformations from Unsaturated Halogenated Cyclohexanes (e.g., 1-bromocyclohex-1-ene)

This compound can be synthesized from unsaturated halogenated precursors like 1-bromocyclohex-1-ene. The addition of hydrogen bromide (HBr) across the double bond of 1-bromocyclohex-1-ene would, according to Markovnikov's rule, lead to the formation of this compound. The bromine atom already present on the double bond directs the incoming hydrogen to the second carbon of the original double bond, and the new bromine atom adds to the first carbon. Another starting material for this transformation is trans-1,2-dibromocyclohexane (B146542), which can be converted to 1-bromocyclohexene through an elimination reaction using a "complex base" like a mixture of sodium amide and sodium tert-butoxide. rsc.org

| Starting Material | Reagent | Product | Reaction Type |

| 1-Bromocyclohex-1-ene | Hydrogen Bromide (HBr) | This compound | Electrophilic Addition |

| trans-1,2-Dibromocyclohexane | "Complex Base" (e.g., NaNH₂ + ButONa) | 1-Bromocyclohexene | Elimination rsc.org |

Reactivity and Reaction Mechanisms of 1,1 Dibromocyclohexane

Mechanistic Studies of Halogen Elimination

Elimination reactions of 1,1-dibromocyclohexane are a key pathway to forming unsaturated cyclic systems. These reactions can proceed through different mechanisms, including dehydrohalogenation and α-elimination, leading to a variety of products.

The treatment of gem-dihalides with a base can initiate elimination reactions. In the case of this compound, a strong base can abstract a proton from an adjacent carbon (β-elimination or dehydrohalogenation), leading to the formation of 1-bromocyclohexene. lookchem.com If a second equivalent of a very strong base is used, a subsequent elimination can occur. While the formation of cyclohexyne (B14742757) from a 1,1-dihaloalkane is not a standard pathway, the intermediate 1-bromocyclohexene could potentially undergo further elimination to yield products like cyclohexadiene under forcing conditions, analogous to how vicinal dihalides produce dienes. gatech.edudoubtnut.comucalgary.ca

A significant pathway for gem-dihalides is α-elimination, where a strong base removes a proton from the halogen-bearing carbon itself. byjus.comyoutube.com This process, however, is more associated with the formation of carbenes from haloforms. In the context of this compound, treatment with a strong base like an alkyllithium reagent can lead to the formation of a highly reactive intermediate known as a carbene. byjus.comlibretexts.org This carbene, cyclohexylidenecarbene, can then undergo intramolecular reactions to form unsaturated systems.

The table below summarizes typical elimination reactions starting from dihalocyclohexanes.

| Starting Material | Reagent(s) | Major Unsaturated Product(s) | Reaction Type |

| 1,2-Dibromocyclohexane | Alcoholic KOH (2 equiv.) | 1,3-Cyclohexadiene (B119728) | Double Dehydrobromination doubtnut.comorgsyn.org |

| 1,2-Dibromocyclohexane | Sodium Hydride | 1,3-Cyclohexadiene | Dehydrobromination orgsyn.org |

| Chloroform (B151607) (analog) | Strong Base (e.g., KOH) | Dichlorocarbene (B158193) | α-Elimination byjus.comyoutube.com |

| This compound | Strong Base | 1-Bromocyclohexene | Dehydrobromination |

For β-elimination reactions, particularly the E2 mechanism, stereochemistry is critical. The E2 reaction requires a specific spatial arrangement of the departing proton and the leaving group, known as an anti-periplanar conformation. libretexts.orgchemistrysteps.com In a cyclohexane (B81311) ring, this translates to both the hydrogen and the leaving group occupying axial positions. libretexts.orgchemistrysteps.com

In this compound, the first elimination to form 1-bromocyclohexene involves a β-hydrogen on an adjacent carbon. For the reaction to proceed via an E2 pathway, the cyclohexane ring must adopt a conformation where one of the bromine atoms and a β-hydrogen on an adjacent carbon can achieve a diaxial arrangement. Once 1-bromocyclohexene is formed, any subsequent elimination to form a diene or cyclohexyne would be governed by the stereochemical constraints of the new system. The formation of a conjugated 1,3-cyclohexadiene from related precursors is often the thermodynamically favored outcome. doubtnut.com

In contrast to β-elimination, α-elimination to form a carbene does not have the same stereochemical requirement for an anti-periplanar hydrogen on an adjacent carbon. youtube.com The stereochemical outcome of subsequent carbene reactions, such as insertion or cyclopropanation, is a key feature of that chemistry. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic substitution at the geminal position of this compound is often in competition with elimination reactions, especially when using strong, basic nucleophiles. gatech.edu However, under appropriate conditions, selective substitution can be achieved.

The reaction of this compound with a nucleophile can lead to the replacement of one or both bromine atoms. The first substitution yields a monosubstituted product, α-bromocyclohexyl-Nu. A second substitution at the same carbon is often more difficult due to steric hindrance and electronic effects.

These reactions can proceed via an SN1 or SN2 mechanism. An SN1 reaction would involve the departure of a bromide ion to form an α-bromocyclohexyl carbocation, which would then be attacked by the nucleophile. An SN2 reaction involves a backside attack by the nucleophile, displacing a bromide ion. Given that the substrate is a secondary halide, both mechanisms are possible depending on the nucleophile, solvent, and reaction conditions.

This compound can serve as a precursor for synthesizing cyclohexane rings containing heteroatoms at the C1 position. By reacting it with nucleophiles containing nitrogen, oxygen, or sulfur, it is possible to introduce these elements into the ring system. For example, reaction with an amine could lead to the formation of an enamine after initial substitution and subsequent elimination, or to a gem-diamino derivative under certain conditions. Reaction with alkoxides or thiolates could similarly introduce oxygen or sulfur functionalities. These transformations are foundational in the synthesis of various cyclohexane derivatives for applications in areas like consumer products and pharmaceuticals. ppor.azgoogle.com

Organometallic Transformations

This compound is a valuable substrate for various organometallic transformations, which typically involve the formation of a carbon-metal bond. These reactions can lead to the formation of carbenes, carbenoids, or Grignard-type reagents.

Treatment of this compound with strong bases like alkyllithium reagents can induce a lithium-halogen exchange, generating an α-bromocyclohexyllithium species. This organolithium compound is highly reactive and can serve as a nucleophile or undergo further elimination. This pathway can also lead to the formation of a cyclohexylidenecarbene through α-elimination. byjus.com

Another important transformation is the reaction with metals like magnesium to form a Grignard reagent, although the geminal dibromide structure can lead to complications. More specialized organometallic reagents, such as those used in the Corey-House synthesis (lithium dialkylcopper reagents), can also be generated. libretexts.org Furthermore, reactions catalyzed by transition metals like copper or rhodium can convert diazo compounds into metal carbenoids, which exhibit reactivity similar to free carbenes but with enhanced selectivity. libretexts.org The reaction of dibromoalkanes with Grignard reagents in the presence of cobalt salts has been shown to produce a mixture of products including cyclohexene (B86901) and cyclohexane, indicating complex radical and/or organometallic pathways. acs.org

The table below outlines some key organometallic reactions involving haloalkanes.

| Reagent Class | Example Reagents | Intermediate Species | Potential Products |

| Alkyllithium | n-Butyllithium | α-Bromocyclohexyllithium, Cyclohexylidenecarbene | Substituted cyclohexanes, alkenes |

| Active Metals | Mg, Li | Grignard Reagent, Organolithium Reagent | Nucleophilic cyclohexane derivatives |

| Gilman Reagents | Li(CH₃)₂Cu | (from R-X + Li, then CuI) | Coupled alkanes (Corey-House Synthesis) libretexts.org |

| Carbenoid Precursors | CH₂I₂ + Zn(Cu) | Simmons-Smith Reagent (ICH₂ZnI) libretexts.org | Cyclopropanes |

| Transition Metal Catalysts | Rhodium, Copper, Cobalt salts | Metal carbenoids, Organocobalt species libretexts.orgacs.org | Cyclopropanes, C-H insertion products, reduced alkanes/alkenes |

Reactivity with Organometallic Reagents (e.g., Grignard Reagents and Organolithium Compounds)

The reactivity of gem-dihalides like this compound with organometallic reagents such as Grignard and organolithium compounds is a cornerstone of synthetic organic chemistry. These reactions provide a powerful means to form new carbon-carbon bonds, transforming the electrophilic carbon of the dihalide into a nucleophilic center. msu.edu

When this compound is treated with organolithium reagents, such as n-butyllithium (n-BuLi), the reaction can proceed through a lithium-halogen exchange to generate a carbenoid intermediate. This intermediate can then undergo further reactions. For instance, the use of BuLi can lead to products resulting from either heterolytic or homolytic pathways. research-solution.com The nucleophilic carbon of these organometallic reagents readily bonds with electrophiles. msu.edu

Grignard reagents (RMgX) are also pivotal in reactions with gem-dihalides. The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. wisc.edu These reagents are highly reactive and must be handled under anhydrous conditions as they react with water. wisc.edu The reaction of this compound with a Grignard reagent can lead to the formation of a new carbon-carbon single bond, a fundamental transformation in organic synthesis. wisc.edualevelchemistry.co.uk For example, studies on the reactions of trans-1,2- and trans-1,3-dibromocyclohexanes with Grignard reagents in the presence of cobaltous bromide have been investigated, suggesting complex mechanisms that can involve free radical intermediates. acs.orgacs.orgacs.orgacademictree.org While not directly on the 1,1-isomer, these studies highlight the propensity of dibromocyclohexanes to undergo reactions facilitated by organometallic species and transition metal catalysts.

| Organometallic Reagent | General Product Type | Key Intermediate |

| Organolithium (e.g., n-BuLi) | Alkylated cyclohexanes, elimination products | Lithium carbenoid |

| Grignard Reagent (RMgX) | Alkylated cyclohexanes | Grignard reagent adduct |

Applications in Carbon-Carbon Bond Forming Reactions (e.g., coupling reactions analogous to 1,1-dibromo-1-alkenes)

The formation of carbon-carbon bonds is a primary goal in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. alevelchemistry.co.uk this compound serves as a valuable substrate in various C-C bond-forming reactions, often through pathways analogous to those observed for 1,1-dibromoalkenes.

While direct examples of coupling reactions with this compound are less common in the provided search results, the reactivity of analogous 1,1-dibromoethylenes provides significant insight. These compounds are known to participate in highly selective palladium-catalyzed cross-coupling reactions with organometallic reagents like alkynylaluminums. semanticscholar.orgnih.govresearchgate.net These reactions can be tuned to selectively produce either conjugated enediynes or unsymmetrical 1,3-diynes by choosing the appropriate palladium-phosphine catalyst system. semanticscholar.orgnih.gov For instance, the use of Pd(OAc)₂–DPPE as a catalyst favors the formation of enediynes, while Pd₂(dba)₃–TFP promotes the synthesis of 1,3-diynes. semanticscholar.orgnih.gov

This type of selective coupling, dependent on the catalytic system, highlights the potential of gem-dibromo compounds in constructing diverse carbon skeletons. It is plausible that this compound could undergo similar transformations, leading to the formation of substituted cyclohexylidene or cyclohexenyl derivatives, which are valuable synthetic intermediates. The development of transition metal-catalyzed reactions has provided milder and more selective conditions for C-C bond formation compared to classical methods like the Wurtz reaction. illinois.edu

| Reaction Type | Catalyst/Reagent Example | Potential Product from this compound Analog |

| Palladium-catalyzed cross-coupling | Pd(OAc)₂–DPPE / Alkynylaluminum | Cyclohexylidene-substituted eneyne |

| Palladium-catalyzed cross-coupling | Pd₂(dba)₃–TFP / Alkynylaluminum | Substituted cyclohexenyl-1,3-diyne |

Radical Reactions Involving this compound

Homolytic Cleavage and Radical Generation

Radical reactions offer a distinct set of transformations in organic synthesis, often proceeding through pathways inaccessible to ionic chemistry. In the context of this compound, radical reactions are typically initiated by the homolytic cleavage of a carbon-bromine bond. maricopa.edu This process, where the two electrons of the C-Br bond are separated, generates a bromine radical and a 1-bromo-1-cyclohexyl radical. maricopa.edu103.203.175

The initiation of this homolytic cleavage often requires an external energy source, such as UV light or heat, or the presence of a radical initiator. quora.com For instance, the free-radical bromination of cyclohexyl bromide with N-bromosuccinimide (NBS) has been studied, indicating that such reactions can be carried out under specific conditions to minimize side reactions. acs.org The general mechanism for radical halogenation involves three key stages: initiation, propagation, and termination. quora.comdocbrown.info The initiation step involves the formation of bromine radicals, which then abstract a hydrogen atom from the cyclohexane ring in the propagation step to form a cyclohexyl radical. quora.com In the case of this compound, the presence of the bromine atoms would influence the stability and subsequent reactivity of the generated radical.

| Initiation Method | Description | Generated Radicals |

| Photolysis (UV light) | Energy from UV light breaks the Br-Br or C-Br bond homolytically. quora.com | Bromine radicals (Br•), 1-bromo-1-cyclohexyl radicals |

| Thermal Initiation | High temperatures provide the energy for homolytic bond cleavage. | Bromine radicals (Br•), 1-bromo-1-cyclohexyl radicals |

| Radical Initiator (e.g., AIBN) | A compound that easily decomposes into radicals, which then initiate the reaction chain. acs.org | Initiator radicals, which then generate bromine or alkyl radicals. |

Reactions of Formed Radicals

Once the 1-bromo-1-cyclohexyl radical is formed, it can undergo several subsequent reactions. A common pathway is reaction with a bromine molecule (Br₂) to form this compound and a new bromine radical, thus propagating the radical chain. quora.com Alternatively, the cyclohexyl radical can react with another radical in a termination step. quora.com For example, it could combine with a bromine radical to yield this compound or with another cyclohexyl radical to form a dimer. quora.com

The study of the free-radical bromination of cyclohexyl bromide has shown that the distribution of products can be influenced by reaction conditions. acs.org For example, in the reaction of trans-1,3-dibromocyclohexane with isopropylmagnesium bromide in the presence of CoBr₂, a mixture of cyclohexane, cyclohexene, and bicyclohexane was obtained, indicating the involvement of radical intermediates and subsequent disproportionation and coupling reactions. acs.org These findings suggest that the radicals derived from this compound could also lead to a variety of products through similar pathways.

Cycloaddition Chemistry

Potential as a Precursor for Carbene Species in Cycloadditions (e.g., dibromocarbene for [2+1] cycloadditions)

This compound can serve as a precursor for the generation of dibromocarbene (:CBr₂), a highly reactive intermediate. Carbenes are neutral, divalent carbon species that are valuable reagents in organic synthesis, particularly in cycloaddition reactions. nih.gov The generation of dibromocarbene from this compound typically involves treatment with a strong base.

Dibromocarbene is an electrophilic species and readily participates in [2+1] cycloaddition reactions with alkenes to form dibromocyclopropane derivatives. researchgate.net This reaction is a powerful method for the construction of three-membered rings. For example, the addition of dibromocarbene to unsaturated alcohols has been shown to proceed under phase-transfer conditions. researchgate.net Computational studies on the addition of dihalocarbenes to thioketones have shown that electrophilic carbenes like dichlorocarbene and dibromocarbene react via a stepwise mechanism involving a transient ylide intermediate. nih.gov

The reaction of phenyl(tribromomethyl)mercury (B13817569) with aldehydes, which generates dibromocarbene, has been shown to deoxygenate aldehydes to the corresponding gem-dibromides, further illustrating the chemistry of this carbene. researchgate.net The potential for this compound to act as a dibromocarbene source opens up possibilities for its use in the synthesis of complex polycyclic systems through intramolecular or intermolecular cycloadditions.

| Reactant | Conditions | Intermediate | Product Type |

| Alkene | Base (e.g., NaOH, KOt-Bu) | Dibromocarbene (:CBr₂) | Dibromocyclopropane |

| Unsaturated Alcohol | Phase-transfer catalysis, strong base | Dibromocarbene (:CBr₂) | Dibromocyclopropanated alcohol |

Participation in Other Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that involve a cyclic transition state and are governed by the principles of orbital symmetry. youtube.com These reactions include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and cheletropic reactions. organicchemistrydata.orglibretexts.org

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a π-electron system. stereoelectronics.orglibretexts.org Common examples include the Cope and Claisen rearrangements. rsc.org For a substrate to undergo a sigmatropic rearrangement, it typically requires a conjugated system of π-bonds adjacent to the migrating sigma bond. As this compound is a saturated cycloalkane, it lacks the necessary π-system for a conventional sigmatropic rearrangement to occur.

Cheletropic Reactions: These are a subclass of cycloadditions where two sigma bonds are made or broken to a single atom. libretexts.orglibretexts.org A common example is the extrusion of a small stable molecule like sulfur dioxide or nitrogen. libretexts.org While gem-dihalides can be precursors to carbenes, which then participate in cheletropic-like cycloadditions, the direct participation of the intact this compound molecule in a cheletropic extrusion or addition (that is not a cycloaddition) has not been documented. The typical reactivity of gem-dihalides involves initial conversion to more reactive species. fiveable.me

The primary pathway for this compound to engage in reactions with pericyclic character is through its conversion to cyclohexylidene carbene. This carbene intermediate can then undergo various transformations, most notably addition to alkenes to form cyclopropanes, a reaction classified as a [2+1] cycloaddition. While these are technically pericyclic, they fall under the category of cycloadditions, which are excluded from this specific discussion.

Advanced Synthetic Applications of 1,1 Dibromocyclohexane

Construction of Complex Organic Molecules

One of the most powerful applications of 1,1-dibromocyclohexane is in the synthesis of spiro compounds. These are molecules containing at least two rings linked by a single common atom, resulting in a distinctive three-dimensional structure. The synthesis of such complex frameworks is a significant challenge in organic chemistry, and this compound serves as an excellent starting point.

The gem-dibromo group acts as a potent electrophile, capable of reacting with binucleophilic reagents. In a typical reaction, a compound containing two nucleophilic centers, such as a diol or a dithiol, can react with this compound to form a new ring system spiro-fused to the original cyclohexane (B81311) ring. This strategy provides a direct and efficient route to spirocyclic frameworks that are prevalent in natural products and medicinally important compounds. For instance, the reaction with a 1,2-diol can lead to the formation of a spiro-ketal, a common motif in biologically active molecules. The Thorpe-Ingold effect often favors these cyclization pathways, leading to good yields of the desired spirocyclic products. acs.org

| Binucleophile | Resulting Spiro Compound Class | Significance |

|---|---|---|

| 1,2-Diols (e.g., Ethylene Glycol) | Spiroketals (e.g., 1,4-Dioxaspiro[4.5]decane) | Common in natural products, protecting groups |

| 1,2-Dithiols (e.g., Ethane-1,2-dithiol) | Spirodithiolanes | Protecting groups for ketones, synthetic intermediates |

| 1,2-Amino alcohols (e.g., Ethanolamine) | Spiro-oxazolidines | Chiral auxiliaries, bioactive molecules |

| 1,2-Diamines (e.g., Ethylenediamine) | Spiro-imidazolidines | Ligands in catalysis, pharmaceutical scaffolds |

Utility in Target-Oriented Synthesis

Target-oriented synthesis involves the creation of a specific, often complex, molecule such as a natural product or a pharmaceutical agent. lookchem.com this compound and its derivatives have proven instrumental in the synthesis of several important molecular targets.

A notable example is the synthesis of spirocyclic imidazolin-5-one, a key building block for the antihypertensive drug Irbesartan. nih.gov While various routes exist, the construction of the spirocyclic core is a critical step. Methodologies often involve the creation of a spirocycle from a cyclic ketone precursor, a transformation for which this compound can serve as a synthetic equivalent. Furthermore, the synthesis of spiro heterocyclic steroids demonstrates the value of this approach in medicinal chemistry. Attaching a heterocyclic moiety to a steroid backbone via a spiro-linkage can significantly alter its pharmacological properties, leading to the discovery of new therapeutic agents.

| Target Molecule/Class | Role of Spiro-Precursor | Therapeutic Area |

|---|---|---|

| Irbesartan (and key intermediates) | Forms the core spirocyclic imidazolin-5-one scaffold. nih.gov | Antihypertensive |

| Griseofulvin | A naturally occurring spirocyclic drug, inspiring synthetic strategies. nih.gov | Antifungal |

| Spiro Heterocyclic Steroids | Incorporation of spiro heterocycles to modify biological activity. | Various (e.g., anticancer, antagonist) |

Development of Novel Reagents and Intermediates

Beyond its direct use in constructing complex molecules, this compound is a valuable precursor for generating other reactive intermediates. Through controlled elimination reactions, it can be converted into bromoalkenes and bromoalkynes, which are themselves versatile building blocks for further transformations.

Bromoalkenes: Treatment of this compound with a suitable base can induce dehydrobromination to yield 1-bromocyclohexene. This vinyl bromide is a highly useful intermediate. rsc.org The bromine atom can be readily displaced by various nucleophiles or participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings). This allows for the facile introduction of alkyl, aryl, and alkynyl groups at the C1 position of the cyclohexane ring, providing access to a vast array of polysubstituted alkenes.

Bromoalkynes: While more challenging, it is conceivable that under more forceful elimination conditions, 1-bromocyclohexene could undergo a second dehydrobromination to furnish a bromoalkyne. This class of compounds is also a valuable synthetic intermediate, particularly in coupling reactions for the synthesis of internal alkynes.

Poly-substituted Alkenes: The generation of 1-bromocyclohexene from this compound opens the door to creating a diverse library of poly-substituted alkenes. The vinyl bromide can undergo a coupling reaction, and the newly introduced group may itself contain reactive functionality for further synthetic elaboration. This sequential functionalization makes this compound a powerful tool for building molecular complexity on the cyclohexane scaffold.

| Starting Material | Reaction | Product Intermediate | Subsequent Applications |

|---|---|---|---|

| This compound | Dehydrobromination (Base-induced elimination) | 1-Bromocyclohexene | Nucleophilic substitution, Pd-catalyzed cross-coupling reactions (Suzuki, Stille, etc.). organic-chemistry.org |

| 1-Bromocyclohexene | Further Elimination | Bromoalkyne (Hypothetical) | Coupling reactions to form internal alkynes. |

| 1-Bromocyclohexene | Cross-Coupling (e.g., with an organoboron reagent) | 1-Aryl/Alkyl-cyclohexene | Further functionalization, synthesis of complex substituted alkenes. |

Analytical and Spectroscopic Characterization in Research

Elucidation of Reaction Pathways and Product Identification

The elucidation of reaction pathways for 1,1-dibromocyclohexane involves subjecting the compound to various reaction conditions and analyzing the resulting products. As a gem-dihalocycloalkane, it is a precursor for several potential transformations. The primary reaction types expected for such a molecule include elimination and substitution.

For instance, treatment with a strong base could potentially lead to dehydrobromination. The initial elimination of one molecule of hydrogen bromide (HBr) would yield 1-bromocyclohexene . Further elimination from this intermediate is conceivable, although less straightforward than from vicinal dihalides. Another significant reaction pathway for gem-dihalides is their conversion into carbonyl compounds, such as ketones.

The precise identification of these products relies on a suite of spectroscopic and chromatographic techniques. After a reaction is performed, the crude mixture is typically separated using methods like column chromatography. Each purified component is then analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of the products. For example, the formation of 1-bromocyclohexene would be confirmed by the appearance of a characteristic signal for a vinylic proton in the ¹H NMR spectrum and two sp²-hybridized carbon signals in the ¹³C NMR spectrum, one of which would be directly bonded to bromine.

Mass Spectrometry (MS): MS provides the molecular weight of the products and offers clues about their structure through fragmentation patterns. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The conversion of this compound to a ketone like cyclohexanone (B45756) would be clearly indicated by the appearance of a strong absorption band in the region of 1715 cm⁻¹, corresponding to a C=O stretch.

While detailed mechanistic studies specifically for this compound are limited in publicly available literature, the principles of organic chemistry suggest these pathways are the most probable. The analysis of these potential products would be essential to confirm the reaction mechanism.

Monitoring Reaction Progress and Purity (e.g., Gas Chromatography-Mass Spectrometry, Thin-Layer Chromatography)

Monitoring the progress of a reaction is vital to optimize reaction times, maximize yields, and minimize the formation of byproducts. For reactions involving this compound, both Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. ualberta.calibretexts.orgnih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method to follow the course of a reaction. libretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside spots of the starting material (this compound) and, if available, the expected product. ualberta.camsu.edu The plate is then developed in an appropriate solvent system.

The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. ualberta.ca The reaction is considered complete when the starting material spot is no longer visible. The relative polarity of the compounds determines their retention factor (Rf); for example, the conversion of this compound to the less polar 1-bromocyclohexene would result in the product having a higher Rf value.

| Time Point | Spotting Lane | Observation (under UV light) | Inference |

| t = 0 min | 1 (Starting Material) | Single spot at Rf = 0.6 | Reaction has not started |

| 2 (Reaction Mixture) | Single spot at Rf = 0.6 | ||

| t = 30 min | 1 (Starting Material) | Spot at Rf = 0.6 | Reference |

| 2 (Reaction Mixture) | Two spots: Rf = 0.6 (intense), Rf = 0.8 (faint) | Product is forming | |

| 3 (Expected Product) | Spot at Rf = 0.8 | Reference | |

| t = 120 min | 1 (Starting Material) | Spot at Rf = 0.6 | Reference |

| 2 (Reaction Mixture) | One spot at Rf = 0.8 (intense) | Reaction is complete |

This table is for illustrative purposes to demonstrate how TLC data is used to monitor a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for analyzing volatile compounds like this compound and its potential products. nih.govresearchgate.net

To monitor a reaction, small samples are taken from the reaction vessel at various times, quenched, and injected into the GC-MS. The gas chromatogram separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can confirm its identity.

This technique allows for quantitative analysis, where the peak areas in the chromatogram can be used to determine the relative concentrations of reactants and products over time. This data is crucial for kinetic studies and for assessing the purity of the final product. For instance, in the analysis of brominated flame retardants, various brominated cyclohexanes have been analyzed using GC-MS, demonstrating the technique's suitability for such compounds. diva-portal.org

Computational and Theoretical Studies on 1,1 Dibromocyclohexane

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its structure and reactivity. ornl.govrsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, orbital energies, and molecular properties. rsc.orgims.ac.jp

For dihalocyclohexanes, DFT methods, particularly with the B3LYP functional, and ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD) theory, have been successfully used to determine molecular geometries, conformational energies, and vibrational frequencies. researchgate.netnih.govresearchgate.net These calculations are crucial for understanding the electronic effects of the halogen substituents on the cyclohexane (B81311) ring.

In the case of 1,1-dibromocyclohexane, QM calculations can elucidate the distribution of electron density, highlighting the polarization of the C-Br bonds and the resulting molecular dipole moment. Natural Bond Orbital (NBO) analysis, a common QM-based technique, can be used to investigate hyperconjugative interactions between the C-Br bonds and the cyclohexane ring, which can influence conformational preferences and reactivity. researchgate.net For instance, studies on trans-1,2-dihalocyclohexanes have shown that hyperconjugative effects play a significant role in stabilizing the diaxial conformation. researchgate.net

The reactivity of this compound, such as its susceptibility to nucleophilic substitution or elimination reactions, can be explored by calculating the energies of frontier molecular orbitals (HOMO and LUMO) and mapping the electrostatic potential surface. These calculations help identify the most likely sites for chemical attack.

Table 1: Illustrative QM-Calculated Properties for Dihalocyclohexanes

| Compound | Method/Basis Set | Calculated Property | Value | Reference |

| trans-1,2-Dichlorocyclohexane | B3LYP/aug-cc-pVTZ | % Diaxial Conformer (Gas Phase) | 51.2% | nih.gov |

| trans-1,2-Difluorocyclohexane | B3LYP/aug-cc-pVTZ | % Diaxial Conformer (Gas Phase) | 40.8% | nih.gov |

| trans-1,2-Dibromocyclohexane (B146542) | B3LYP/6-311+G** | E(ee) - E(aa) (Vapor Phase) | 1.40 kcal/mol | researchgate.net |

This table presents data for analogous compounds to illustrate the types of information obtained from QM calculations.

Molecular Dynamics (MD) Simulations of Reaction Pathways

Molecular dynamics simulations offer a computational microscope to observe the time evolution of molecular systems, providing insights into dynamic processes such as conformational changes and chemical reactions. rub.demdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of a molecule over time, revealing the pathways and transition states of various processes. rsc.org

For this compound, MD simulations can be employed to study the dynamics of ring inversion, the process by which the cyclohexane ring flips between its two chair conformations. These simulations can determine the energy barriers and rates of interconversion, which are important for understanding the molecule's dynamic behavior in solution.

Furthermore, MD simulations, particularly when combined with quantum mechanical methods in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, can be used to model chemical reaction pathways. acs.org This is especially useful for studying reactions in a solvent environment, where explicit solvent molecules can be included in the simulation. For example, the mechanism of a substitution or elimination reaction of this compound with a nucleophile could be investigated by simulating the approach of the reactant and the subsequent bond-breaking and bond-forming events. These simulations can provide a detailed, atomistic picture of the reaction mechanism that complements experimental studies. researchgate.netsmu.edu

Prediction of Conformational Preferences and Interconversion Dynamics

The cyclohexane ring is well-known for its chair conformation, and the orientation of substituents as either axial or equatorial has a profound impact on the molecule's stability and reactivity. acs.org Computational methods are instrumental in predicting the preferred conformation of substituted cyclohexanes.

For this compound, the two bromine atoms are attached to the same carbon atom. In a chair conformation, one C-Br bond will be axial and the other equatorial. Ring inversion would lead to an interchange of these positions. Theoretical calculations can precisely determine the energy difference between these conformers. Studies on related dihalocyclohexanes have demonstrated the accuracy of methods like QCISD and B3LYP in predicting conformational energies. acs.org

The conformational equilibrium of dihalocyclohexanes is influenced by a combination of steric and electronic effects. In trans-1,2-dihalocyclohexanes, for instance, a balance between steric repulsion of the bulky halogen atoms in the diequatorial conformer and electronic effects that can stabilize the diaxial conformer is observed. researchgate.netacs.org The preference for the diaxial conformer in some cases is attributed to favorable hyperconjugative interactions. researchgate.net For this compound, computational studies would quantify the steric strain and any stabilizing electronic interactions to predict the equilibrium distribution of conformers.

The dynamics of interconversion between the chair conformations can be studied using computational methods to map the potential energy surface of the ring flip, identifying the transition state (often a twist-boat conformation) and calculating the activation energy for the process.

Table 2: Calculated Conformational Energy Differences for trans-1,2-Dihalocyclohexanes in Different Media

| Compound | Solvent | E(ee) - E(aa) (kcal/mol) | Reference |

| trans-1,2-Difluorocyclohexane | Vapor Phase | 0.10 | researchgate.net |

| CCl4 | -0.63 | researchgate.net | |

| DMSO | -1.91 | researchgate.net | |

| trans-1,2-Dichlorocyclohexane | Vapor Phase | 0.95 | researchgate.net |

| CCl4 | 0.36 | researchgate.net | |

| DMSO | -0.80 | researchgate.net | |

| trans-1,2-Dibromocyclohexane | Vapor Phase | 1.40 | researchgate.net |

| CCl4 | 0.93 | researchgate.net | |

| DMSO | -0.05 | researchgate.net |

This table showcases how computational methods can predict the influence of the solvent on conformational equilibria for analogous compounds.

Insights into Reaction Selectivity and Mechanism Elucidation

Computational chemistry provides invaluable insights into the selectivity and mechanisms of chemical reactions. rsc.org By mapping the potential energy surface for a reaction, chemists can identify the transition states and intermediates, and thereby understand why a particular product is formed over another (selectivity). researchgate.net

For this compound, theoretical studies can be used to investigate the mechanisms of various reactions, such as nucleophilic substitution (S_N1 or S_N2) and elimination (E1 or E2). For example, by calculating the activation energies for competing S_N2 and E2 pathways, one could predict the major product under different reaction conditions.

Computational studies on the dehydrohalogenation of dihalocyclohexanes have provided detailed mechanistic insights. For instance, DFT calculations can be used to model the transition state for the removal of a proton and a bromide ion by a base, revealing the stereoelectronic requirements for the reaction to occur. This can explain the regioselectivity (which proton is removed) and stereoselectivity of the reaction.

Hybrid QM/MM methods are particularly powerful for studying reaction mechanisms in solution or in enzymatic environments, where the surrounding medium can have a significant effect on the reaction pathway and energetics. acs.org While specific studies on this compound are limited, the application of these computational techniques to related systems demonstrates their potential to unravel the complex details of its chemical reactivity.

Stereochemical Considerations of 1,1 Dibromocyclohexane

Intrinsic Achirality of the Geminal Dibromide Moiety

The key to understanding the stereochemistry of 1,1-dibromocyclohexane lies in the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image. This property often arises from the presence of a stereocenter, which is a carbon atom bonded to four different substituents.

In the case of this compound, the carbon atom C1 is bonded to two bromine atoms, a C2 carbon of the ring, and a C6 carbon of the ring. Because two of the substituents on C1 are identical (bromine atoms), this carbon does not qualify as a stereocenter. The presence of a plane of symmetry that bisects the C1-C4 axis and the C2-C3 and C5-C6 bonds renders the molecule achiral. Therefore, the geminal dibromide moiety, by its very nature of having two identical halogen atoms on the same carbon, confers achirality to the this compound molecule.

Absence of Optical Activity and Enantiomerism

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a hallmark of enantiomers. Since this compound is achiral, it does not exhibit optical activity. uacdn.net Its mirror image is identical to the original molecule, meaning they are superimposable. Consequently, this compound does not have enantiomers. While the broader class of disubstituted cyclohexanes can have multiple stereoisomers, including enantiomers and diastereomers, the specific case of 1,1-disubstitution with identical substituents results in a single, achiral compound. libretexts.org

Conformational Analysis of the Cyclohexane (B81311) Ring in this compound

While this compound lacks configurational stereoisomers, it does exhibit conformational isomerism due to the flexibility of the cyclohexane ring. The cyclohexane ring can exist in several conformations, with the chair conformation being the most stable due to its minimization of angle and torsional strain.

In this compound, the two bromine atoms are attached to the same carbon. In a chair conformation, one substituent on a given carbon will be in an axial position (pointing up or down, parallel to the axis of the ring), and the other will be in an equatorial position (pointing out from the side of the ring). libretexts.org Through a process called a ring flip, one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa. youtube.com

For this compound, a ring flip will interchange the axial and equatorial positions of the two bromine atoms. However, since the two substituents on C1 are identical, the two resulting chair conformations are energetically equivalent. libretexts.org This means that at room temperature, the molecule rapidly interconverts between these two identical chair forms.

The stability of substituted cyclohexanes is significantly influenced by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the third and fifth carbons relative to it. libretexts.org Larger substituents prefer the more spacious equatorial position to avoid these unfavorable interactions. In this compound, one bromine atom must always occupy an axial position in the chair conformation, leading to inherent 1,3-diaxial strain. However, since the alternative conformation after a ring flip presents the exact same steric environment, neither conformer is more stable than the other.

Future Research Perspectives

Innovations in Environmentally Benign Synthetic Methodologies

The development of greener and more sustainable methods for the synthesis of halogenated organic compounds is a significant area of ongoing research. researchgate.net Traditional methods for producing compounds like 1,1-dibromocyclohexane often involve hazardous reagents and produce significant waste. Future innovations are expected to address these challenges through several key approaches.

One promising direction is the use of electrochemical synthesis. researchgate.net This technique can reduce the need for harsh chemical oxidants by using electricity to drive the halogenation reaction. For example, bromine can be generated in situ from less hazardous bromide salts through electrolysis, which then reacts with a substrate like cyclohexene (B86901) to form dibrominated products. pixel-online.net This approach not only minimizes the handling of toxic bromine but also allows for precise control over the reaction. researchgate.netpixel-online.net

Another area of focus is the development of catalytic systems that are more environmentally friendly. For instance, research has explored replacing endangered elements like zinc, which is used as a catalyst in some steps of nylon-6-6 production involving a dibromocyclohexane derivative, with more abundant and less toxic metals such as iron. innovations-report.com This includes investigating the use of waste materials like rust (ferric oxide) as a potential catalyst substitute. innovations-report.com

Furthermore, the use of greener solvents and reaction conditions is a critical aspect of developing benign synthetic methodologies. This includes exploring solvent-free reactions or the use of aqueous media, which can significantly reduce the environmental impact of chemical processes. researchgate.netnih.gov

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Methods | Environmentally Benign Methods |

|---|---|---|

| Reagents | Often use hazardous chemicals like elemental bromine. pixel-online.net | Employ less hazardous precursors like bromide salts. pixel-online.net |

| Catalysts | May rely on endangered or toxic metals like zinc. innovations-report.com | Focus on abundant, non-toxic metals like iron or catalyst-free electrochemical processes. researchgate.netinnovations-report.com |

| Solvents | Frequently use volatile organic compounds. | Prioritize water, ionic liquids, or solvent-free conditions. researchgate.netnih.gov |

| Waste | Can generate significant amounts of chemical waste. | Aim to minimize waste through higher efficiency and atom economy. |

| Energy | May require high temperatures and pressures. | Can operate under milder conditions, reducing energy consumption. rsc.org |

Exploration of Catalytic Transformations

The unique structural and electronic properties of this compound make it a promising candidate for a variety of catalytic transformations. Future research will likely focus on leveraging the reactivity of the gem-dibromo group to forge new chemical bonds and construct complex molecular architectures.

One area of exploration is the use of this compound in cross-coupling reactions. While traditionally used as a building block, its potential as a substrate in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds is an emerging field. This could lead to the development of novel synthetic routes to a wide range of functionalized cyclohexyl derivatives.

Furthermore, the development of catalysts for the selective transformation of the C-Br bonds in this compound is a key research goal. researchgate.net This includes designing catalysts that can differentiate between the two bromine atoms, allowing for sequential and controlled functionalization. Such selective transformations would provide a powerful tool for the synthesis of complex molecules with precise stereochemistry.

The investigation of this compound in asymmetric catalysis is another promising frontier. Chiral catalysts could be employed to induce enantioselectivity in reactions involving this prochiral molecule, leading to the synthesis of optically active cyclohexane (B81311) derivatives that are valuable in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis holds significant potential for improving efficiency, safety, and scalability. chemanager-online.comvapourtec.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for handling hazardous reagents and controlling reaction conditions. europa.eu

For the synthesis of this compound and its derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com This can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or rapid reactions. europa.eu The small reactor volumes in flow systems also minimize the amount of hazardous material present at any given time. europa.eu

Automated synthesis platforms, when combined with flow chemistry, can further accelerate the discovery and optimization of new reactions involving this compound. chemanager-online.comvapourtec.com These systems can systematically vary reaction conditions and reagents, allowing for high-throughput screening of reaction parameters to identify optimal conditions. vapourtec.com This automated approach can significantly reduce the time and resources required for process development and the synthesis of chemical libraries for drug discovery and materials science research. chemanager-online.comtue.nl

The development of integrated flow reactor networks can also facilitate multi-step syntheses involving this compound as an intermediate, streamlining the production of complex target molecules. tue.nl

Advanced Materials Science Applications

The unique properties of this compound and its derivatives suggest their potential use in the development of advanced materials. scilit.comaspbs.com The presence of two bromine atoms on the same carbon atom can impart specific characteristics to polymers and other materials.

One potential application is in the field of flame retardants. Brominated compounds are known for their flame-retardant properties, and the incorporation of this compound moieties into polymer backbones could enhance their fire resistance. Research in this area would focus on synthesizing and evaluating new polymers containing this building block.

Furthermore, the reactivity of the C-Br bonds in this compound could be exploited for the surface modification of materials. By grafting molecules containing this functional group onto surfaces, it may be possible to create materials with tailored properties, such as altered wettability, adhesion, or biocompatibility.

The use of this compound as a precursor for the synthesis of novel monomers is another promising avenue. These monomers could then be polymerized to create new materials with unique thermal, mechanical, or optical properties. For example, dehydrobromination of this compound could lead to the formation of reactive intermediates that can participate in polymerization reactions.

Finally, the potential for this compound to serve as a building block in the synthesis of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could be explored. The specific geometry and functionality of this molecule could lead to the creation of materials with high surface areas and tailored pore sizes for applications in gas storage, separation, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.